molecular formula C14H17ClN2O3 B5561144 2-Chloro-5-[(cyclohexylcarbamoyl)amino]benzoic acid

2-Chloro-5-[(cyclohexylcarbamoyl)amino]benzoic acid

Cat. No.: B5561144
M. Wt: 296.75 g/mol
InChI Key: XEURXIKXZMSNGU-UHFFFAOYSA-N
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Description

2-Chloro-5-[(cyclohexylcarbamoyl)amino]benzoic acid is an organic compound with the molecular formula C14H16ClN2O3. This compound is characterized by the presence of a chloro group, a benzoic acid moiety, and a cyclohexylcarbamoyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(cyclohexylcarbamoyl)amino]benzoic acid typically involves the reaction of 2-chloro-5-nitrobenzoic acid with cyclohexylamine. The process includes the following steps:

    Nitration: 2-Chlorobenzoic acid is nitrated to form 2-chloro-5-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen.

    Amidation: The resulting 2-chloro-5-aminobenzoic acid is then reacted with cyclohexyl isocyanate to form this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(cyclohexylcarbamoyl)amino]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under basic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

    Substitution: Formation of various substituted benzoic acid derivatives.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

2-Chloro-5-[(cyclohexylcarbamoyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(cyclohexylcarbamoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-aminobenzoic acid
  • Cyclohexylcarbamic acid
  • Benzoic acid derivatives

Uniqueness

2-Chloro-5-[(cyclohexylcarbamoyl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-5-(cyclohexylcarbamoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-12-7-6-10(8-11(12)13(18)19)17-14(20)16-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,18,19)(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEURXIKXZMSNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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